2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid
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Overview
Description
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is a heterocyclic compound that contains both bromine and iodine atoms It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid typically involves the formation of the indazole core followed by the introduction of bromine and iodine atoms. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can be employed to achieve efficient synthesis . These methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be employed in studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The indazole core can interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the iodine atom.
2-(6-Iodo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the bromine atom.
1H-Indazole-3-acetic acid: Lacks both bromine and iodine atoms.
Uniqueness
The presence of both bromine and iodine atoms in 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid makes it unique compared to other similar compounds
Biological Activity
2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is an indazole derivative notable for its unique halogen substitutions, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
- Molecular Formula : C10H8BrI N2O2
- Molecular Weight : 292.96 g/mol
- Structure : The compound features a bromine atom at position 6 and an iodine atom at position 3 of the indazole ring, which influences its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer activity. The presence of halogen atoms enhances the compound's ability to interact with various cellular targets, potentially leading to apoptosis in cancer cells.
Case Study : A study demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic effects. The exact mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Indazole derivatives have also been investigated for their antimicrobial properties. The halogen substitutions are believed to enhance the interaction with microbial enzymes or cell membranes, leading to increased efficacy against various pathogens.
Research Findings : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways:
- Aldose Reductase Inhibition : Similar compounds have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition can reduce sorbitol accumulation in diabetic models, highlighting potential therapeutic applications for diabetes management .
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), thereby preventing tumor growth and proliferation .
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from other indazole derivatives. Below is a comparative table illustrating its distinct characteristics compared to related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Bromoindazole | Bromine at position 6 | Lacks iodine substitution |
3-Iodoindazole | Iodine at position 3 | Lacks additional bromine |
6-Bromo-3-methylindazole | Methyl group instead of iodine | Different functional group |
6-Bromo-3-Iodoindazole | Iodine at position 3 | Similar halogenation but different position |
2-(6-Bromoindolyl)acetic acid | Bromine only | Less complex than the target compound |
This comparison highlights how the dual halogenation of this compound enhances its biological activity and therapeutic potential.
Properties
Molecular Formula |
C9H6BrIN2O2 |
---|---|
Molecular Weight |
380.96 g/mol |
IUPAC Name |
2-(6-bromo-3-iodo-2H-indazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6BrIN2O2/c10-5-1-4(2-7(14)15)8-6(3-5)12-13-9(8)11/h1,3H,2H2,(H,12,13)(H,14,15) |
InChI Key |
IADUHOKBDNZJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)CC(=O)O)Br |
Origin of Product |
United States |
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